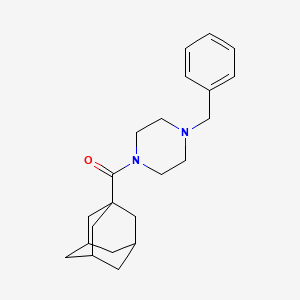

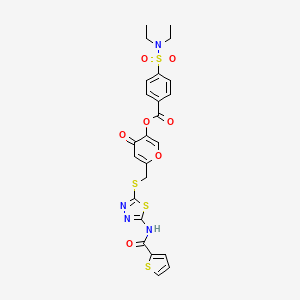

(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

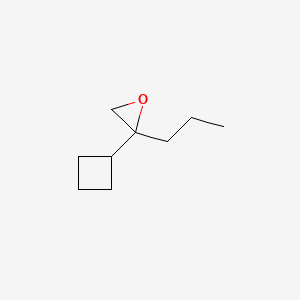

The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and a 1,2,3-triazole ring. The presence of these heterocyclic rings suggests that this compound could have potential biological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the substituents on them. Techniques such as NMR and X-ray crystallography can be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The oxadiazole and triazole rings are aromatic and may undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar oxadiazole and triazole rings could increase its solubility in polar solvents .Scientific Research Applications

Metabolism and Structural Insights

Research on compounds structurally related to (3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone has provided insights into the metabolism of strained rings and the structural elucidation of metabolites. For instance, a study on AZD1979, a melanin-concentrating hormone receptor 1 antagonist, revealed the formation of glutathione-related metabolites through a pathway catalyzed by glutathione S-transferases (GSTs), without the involvement of cytochrome P450 enzymes. This process involves the direct conjugation pathway of GST-catalyzed glutathione attack on the carbon atom adjacent to the nitrogen atom of the strained spiro-azetidinyl moiety, leading to ring opening and the formation of the corresponding amino-thioether conjugate product (Li et al., 2019).

Synthetic Methodologies and Chemical Reactions

Studies have also focused on synthetic methodologies and chemical reactions involving similar molecular structures. For example, research on the generation of azetinone from β-lactam-4-ylidene through thermolysis of a spiro-fused β-lactam oxadiazoline precursor underscores the complexity and potential of such compounds for further chemical transformations (Zoghbi & Warkentin, 1992). Another study on the synthesis of dihydropyrrolone conjugates from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone highlighted the compound's potential in producing substances with significant in vitro antibacterial, antifungal, and antimycobacterial activities, alongside in silico ADME prediction properties, demonstrating excellent drug-likeness characteristics (Pandya et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.

Biochemical Pathways

It has been noted that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may affect the biochemical pathways related to these organisms.

Pharmacokinetics

It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that the compound has significant antibacterial activity.

Action Environment

It’s worth noting that the efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target organisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-10-17-14(23-19-10)11-8-20(9-11)15(22)13-7-16-21(18-13)12-5-3-2-4-6-12/h2-7,11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQNHRIHJAALAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)